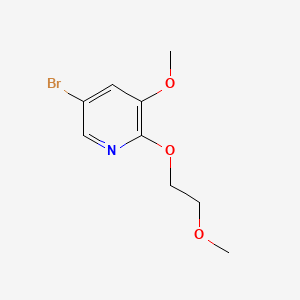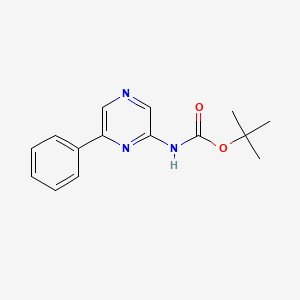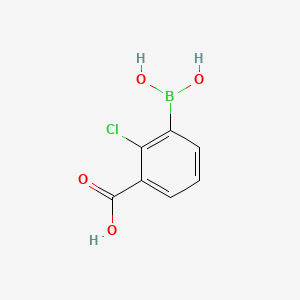
4-Fluoro-3-methylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methylpyridine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the third position on the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methylpyridine hydrochloride typically involves the fluorination of 3-methylpyridine. One common method is the Balz-Schiemann reaction, where 3-methylpyridine is diazotized and then treated with a fluorinating agent such as hydrogen fluoride or tetrafluoroborate. The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced fluorinating reagents and catalysts can further optimize the reaction conditions, reducing the need for extreme temperatures and pressures.
化学反応の分析
Types of Reactions: 4-Fluoro-3-methylpyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxyl group, or reduced to an alkane.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Oxidation Reactions: 4-Fluoro-3-pyridinecarboxylic acid.
Reduction Reactions: 4-Fluoro-3-methylpyridine.
科学的研究の応用
4-Fluoro-3-methylpyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine.
作用機序
The mechanism by which 4-fluoro-3-methylpyridine hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity to enzymes and receptors, altering their activity. In medicinal chemistry, this compound may modulate the activity of specific proteins involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
4-Fluoropyridine: Lacks the methyl group, resulting in different reactivity and applications.
3-Methylpyridine: Lacks the fluorine atom, leading to variations in chemical and biological properties.
4-Fluoro-2-methylpyridine: The position of the methyl group affects its chemical behavior and applications.
Uniqueness: 4-Fluoro-3-methylpyridine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric properties. These characteristics make it a valuable compound in various fields, from synthetic chemistry to pharmaceutical development.
特性
IUPAC Name |
4-fluoro-3-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOYSGOIGWJKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677431 |
Source


|
| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-40-1 |
Source


|
| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)
![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)



![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)



![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)


